molecular formula C10H16N2O8 B1679374 Trisodium ethylenediamine disuccinate CAS No. 20846-91-7

Trisodium ethylenediamine disuccinate

Cat. No. B1679374
CAS RN: 20846-91-7
M. Wt: 292.24 g/mol
InChI Key: VKZRWSNIWNFCIQ-WDSKDSINSA-N
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Description

Trisodium ethylenediamine disuccinate (EDTA-3Na) is a water-soluble compound commonly used in the cosmetic industry as a chelating agent . It is also known as EDDS and is often used as a complexing agent . It forms stable water-soluble complexes with metal ions .


Synthesis Analysis

Trisodium ethylenediamine disuccinate is synthesized from ethylenediamine, sodium hydroxide, and succinic acid . The reaction involves the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt . The resulting compound is then purified to produce the final product .


Molecular Structure Analysis

Trisodium ethylenediamine disuccinate is a structural isomer of EDTA . It has the same formula, but the atoms are placed in a different order . The empirical formula is C10H13N2Na3O8 .


Chemical Reactions Analysis

Trisodium ethylenediamine disuccinate acts as a chelating agent . It works by binding to metal ions, such as calcium and iron, thereby preventing them from causing undesirable reactions that may impact product texture and stability .


Physical And Chemical Properties Analysis

Trisodium ethylenediamine disuccinate is a solid, granular ingredient, that is highly water-soluble, with a reported water solubility of ≥ 1000 g/l (at 20° C and pH 7), and a low octanol/water partition coefficient (-4.7) .

Scientific Research Applications

Application 1: Soil Decontamination

  • Scientific Field : Environmental Science
  • Summary of the Application : Trisodium ethylenediamine disuccinate is used to remove Cu and Zn ions from contaminated agricultural soil .
  • Methods of Application : The compound forms complexes with Cu and Zn ions, effectively removing them from the soil .
  • Results or Outcomes : The application of Trisodium ethylenediamine disuccinate has been shown to be effective in decontaminating soil, although specific quantitative data was not provided .

Application 2: Wastewater Treatment

  • Scientific Field : Environmental Engineering
  • Summary of the Application : Trisodium ethylenediamine disuccinate is used in the photochemical degradation process of 17β-estradiol (E2), a hormone that can contaminate water supplies .
  • Methods of Application : The compound is used along with natural montmorillonite (NM) in the degradation process .
  • Results or Outcomes : The use of Trisodium ethylenediamine disuccinate in this context has been shown to be an efficient system for wastewater treatment, although specific quantitative data was not provided .

Application 3: Cosmetics

  • Scientific Field : Cosmetic Science
  • Summary of the Application : Trisodium ethylenediamine disuccinate is used as a chelating agent in cosmetic and personal care product formulations . It binds and neutralizes metal ions that could compromise the stability and efficacy of the product .
  • Methods of Application : This compound is commonly found as a component of broader ingredient formulations within skincare and hair care products .
  • Results or Outcomes : The use of Trisodium ethylenediamine disuccinate helps extend the product’s shelf life, maintain the desired pH levels, and improve the overall performance of the formulation .

Application 4: Hair Care Products

  • Scientific Field : Cosmetic Science
  • Summary of the Application : Trisodium ethylenediamine disuccinate is commonly used in clarifying shampoos and deep hair treatments, such as masks and serums .
  • Methods of Application : It can also be used in conditioners to help regulate the pH and prevent the formation of mineral deposits .
  • Results or Outcomes : The use of this compound in hair care products helps improve their performance, although specific quantitative data was not provided .

Application 5: Industrial Uses

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : Trisodium ethylenediamine disuccinate is reported to have several industrial uses . These uses include plant protection products and washing and cleaning products (e.g., detergents, stain removers, kitchen cleaners) .
  • Methods of Application : The compound is used in various formulations depending on the specific application .
  • Results or Outcomes : The use of Trisodium ethylenediamine disuccinate in these contexts has been shown to be effective, although specific quantitative data was not provided .

Application 6: Anti-dark Circles

  • Scientific Field : Cosmetic Science
  • Summary of the Application : Trisodium ethylenediamine disuccinate is used in anti-dark circles products .
  • Methods of Application : The compound is commonly found as a component of broader ingredient formulations within skincare products .
  • Results or Outcomes : The use of this compound in anti-dark circles products helps improve their performance, although specific quantitative data was not provided .

Future Directions

Trisodium ethylenediamine disuccinate is a biodegradable chelating agent that is very selective towards problematic transition metals such as copper and iron compared to calcium and magnesium . This makes it ideal in personal care formulations as it is tackling these problematic transition metals first while in the formulation, but still giving hard water control when released into water . This gives it excellent anti-oxidant properties and foam preservation in shampoos and conditioners .

properties

IUPAC Name

(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]amino]ethylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZRWSNIWNFCIQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN[C@@H](CC(=O)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051852
Record name Ethylenediamine-N,N′-disuccinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID1051852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisodium ethylenediamine disuccinate

CAS RN

20846-91-7
Record name Ethylenediamine-N,N′-disuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20846-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Ethylenediamine disuccinic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020846917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Aspartic acid, N,N'-1,2-ethanediylbis-
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Record name Ethylenediamine-N,N′-disuccinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediamine Disuccinic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENEDIAMINEDISUCCINIC ACID, (S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WK2FGJ113
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A beaker was charged with maleic acid (120.5 g, 1.03 mole); deionized water (120 g); and 50 percent aqueous NaOH (167 g, 2.08 mole). The mixture was stirred until dissolution occurred; the resulting solution was transferred to a 1-liter, stainless-steel autoclave, using 40 g deionized water as a rinse. Ethylenediamine (31.0 g, 0.51 mole) was added over a ten-minute period; and the autoclave was sealed. The mixture was stirred and heated at 140° C. for nine hours and then allowed to cool to ambient temperature. The product solution was acidified to a pH of about 2 with 37 percent aqueous HCl, resulting in the precipitation of racemic/meso EDDS acid. When the precipitation was complete, the product was removed by filtration; washed with deionized water (2×300 mL); and dried overnight under vacuum at 60° C. The yield of EDDS acid, shown to be pure by 1H- and 13C-nmr, was 108 g (0.37 mole, 72 percent).
Quantity
120.5 g
Type
reactant
Reaction Step One
Name
Quantity
167 g
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
120 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
W Siegert - SÖFW Journal, 2008 - researchgate.net
Dilutions of the preservative and combinations of the preservative/booster are prepared using sterile hard water according to the European standard for testing chemical disinfectants …
Number of citations: 7 www.researchgate.net
H Zhou, J Xiang, Y Zhao, Y Chen - Separation and Purification Technology, 2018 - Elsevier
In the current study, the reaction system of ethylenediamine disuccinic acid (EDDS, a green and biodegradable chelating agent) improved nanoscale Pd/Fe was successfully …
Number of citations: 17 www.sciencedirect.com
TJ Slaga, PW Snyder, SC Tilton - 2022 - cir-safety.org
… in the in vitro mammalian chromosome assay of Trisodium Ethylenediamine Disuccinate. … used in the in vitro mammalian chromosome assay of Trisodium Ethylenediamine Disuccinate. …
Number of citations: 2 www.cir-safety.org
L Rigano, M Deola, F Zaccariotto, T Colleoni, N Lionetti - Cosmetics, 2019 - mdpi.com
Caesalpinia spinosa gum is a vegetal polysaccharide obtained by grinding the endosperm of Caesalpinia spinosa seeds. It is commonly used as a rheology modifier in food industry. Its …
Number of citations: 17 www.mdpi.com
H Vandenhove, L Duquène, F Tack, J Baeten… - Int. J. Phytor., 2001 - Citeseer
… trisodium ethylenediamine disuccinate (Na3-S,S-EDDS) or trisodium nitrilotriacetate (Na3NTA). Soil moisture was controlled and adjusted with demineralised water by weighing every …
Number of citations: 1 citeseerx.ist.psu.edu
X Wang, A Shakeel, AE Salih, H Vurivi… - … in Bioengineering and …, 2023 - frontiersin.org
… (Ecover, Malle, Belgium) that consisted of 15%–30% non-ionic surfactants, 5%–15% anionic surfactants, ethanol, sodium citrate, glycerin, trisodium ethylenediamine disuccinate, …
Number of citations: 7 www.frontiersin.org
PHM Wang, M Agach, M Libii, S Chonez… - … Journal of Cosmetic …, 2023 - Wiley Online Library
… ether, propylene glycol, peg-6 caprylic/capric glycerides, citric acid, pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, sodium hyaluronate, trisodium ethylenediamine disuccinate, …
Number of citations: 3 onlinelibrary.wiley.com
ED George, DJ Raymond - Soap manufacturing technology, 2016 - Elsevier
This chapter discusses soap base compositions, including a brief historical perspective on traditional soap and matrix effects which may affect the formulation process. Typically, any …
Number of citations: 9 www.sciencedirect.com
M Leschke, W Siegert–Schülke, GP Mayr - Personal Care, 2008 - researchgate.net
Method Challenge tests have been performed according to the Schülke KoKo test method. 8, 9 The Schülke KoKo test is a repeated challenge test designed and validated by Schülke. …
Number of citations: 4 www.researchgate.net
R Lubart, I Yariv, D Fixler, A Lipovsky - The Journal of Clinical and …, 2022 - ncbi.nlm.nih.gov
Background Collagen protein plays a notable role maintaining firm skin. Topical creams containing collagen fibers are widely available, but their usefulness is questionable due to …
Number of citations: 3 www.ncbi.nlm.nih.gov

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